![molecular formula C10H19NO B1488499 2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol CAS No. 1216214-16-2](/img/structure/B1488499.png)
2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol
Descripción general
Descripción
2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol, also known as CPMA or 2-CPMA, is an organic compound belonging to the class of cyclic amines. It is an important chemical building block that can be used in a variety of synthetic reactions and processes. CPMA is a cyclic amine that can be used in the synthesis of a variety of organic compounds and materials, including pharmaceuticals, biochemicals, and polymers. In addition, CPMA is also used in the synthesis of various organic compounds such as peptides, amines, and polymers.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol's relevance in scientific research primarily lies in its synthesis and characterization. The compound and its derivatives are synthesized through various chemical reactions, including parallel kinetic resolutions and photochemical intramolecular cyclopropanation, highlighting their potential as intermediates in organic synthesis. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates through parallel kinetic resolution exemplifies the efficiency in synthesizing enantiomers of related compounds (Davies et al., 2003). Similarly, the synthesis of methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate via photochemical intramolecular cyclopropanation of an α-allylsilyl-α-diazoacetate demonstrates the utility of such compounds in generating diverse molecular structures (Maas et al., 2004).
Potential Applications in Biochemistry and Pharmacology
While the explicit applications of 2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol in biochemistry and pharmacology are not directly mentioned, the research on structurally similar compounds offers insight into the potential utility. For example, the study of amino acid derivatives of various cycloalkanes, including cyclopentane, for their tumour growth inhibitory activity suggests a potential pharmacological interest in these compounds (Connors et al., 1960). Such research underscores the importance of structural analogs like 2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol in developing new therapeutic agents.
Chemical Reactions and Mechanisms
The compound's involvement in various chemical reactions and mechanisms, such as ring-opening reactions and cyclopropanation, underscores its significance in studying reaction pathways and developing synthetic methodologies. The ring-opening reactions of methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate, leading to diverse cyclopropane derivatives, illustrate the compound's role in understanding and exploiting reaction mechanisms for synthetic applications (Maas et al., 2004).
Propiedades
IUPAC Name |
2-[cyclopropylmethyl(methyl)amino]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-11(7-8-5-6-8)9-3-2-4-10(9)12/h8-10,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAIWEZPUPVVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




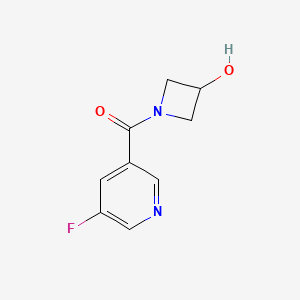

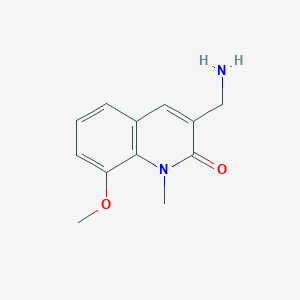
![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol](/img/structure/B1488421.png)

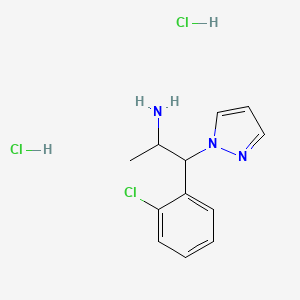
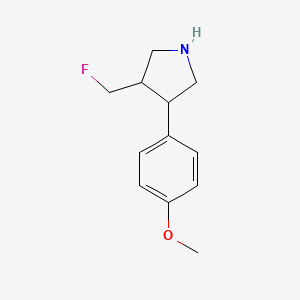
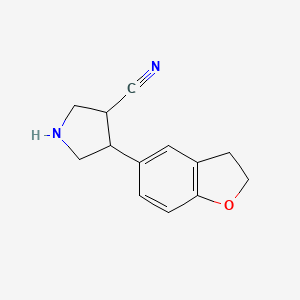


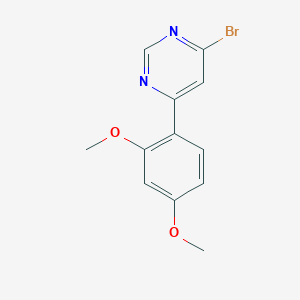
![3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1488436.png)
![3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488437.png)